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For Researchers, Scientists, and Drug Development Professionals

Abstract
VLX600 is a small molecule compound that has demonstrated significant potential as an anti-

cancer agent. Its unique mechanism of action, which involves the chelation of iron and

subsequent inhibition of mitochondrial oxidative phosphorylation (OXPHOS), sets it apart from

traditional chemotherapeutic drugs. This technical guide provides an in-depth overview of the

chemical structure, properties, and biological activities of VLX600. It details the compound's

effects on key signaling pathways, summarizes quantitative data from various studies, and

provides detailed protocols for essential experiments used to characterize its activity. This

document is intended to serve as a comprehensive resource for researchers and drug

development professionals interested in the therapeutic potential of VLX600.

Chemical Structure and Properties
VLX600, with the chemical formula C₁₇H₁₅N₇, is a triazino[5,6-b]indole derivative.[1][2] Its

structure is characterized by a planar heterocyclic core, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of VLX600
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Property Value Reference

IUPAC Name

1-(2-pyridinyl)-ethanone, 2-(6-

methyl-5H-1,2,4-triazino[5,6-

b]indol-3-yl)hydrazone

[1]

Molecular Formula C₁₇H₁₅N₇ [1][2]

Molecular Weight 317.35 g/mol [2]

CAS Number 327031-55-0 [1]

Appearance Dark yellow powder [1]

Solubility
DMSO: 25 mg/mL; Ethanol:

≤1mg/ml
[1]

SMILES String

CC1=C2C(=CC=C1)C3=C(N2)

N=C(N=N3)NN=C(C)C4=CC=

CC=N4

[2]

Storage -20°C [1]

Mechanism of Action and Signaling Pathways
VLX600 exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily

centered on its ability to chelate iron and disrupt cellular metabolism.

Inhibition of Oxidative Phosphorylation (OXPHOS)
VLX600 is a potent iron-chelating agent.[2][3] By binding to intracellular iron, it disrupts the

function of iron-containing proteins essential for mitochondrial respiration. This leads to a

significant reduction in oxidative phosphorylation, the primary process by which cells generate

ATP. The resulting decrease in ATP levels creates a bioenergetic crisis, particularly in the

metabolically compromised microenvironments of solid tumors.[1]
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VLX600 inhibits oxidative phosphorylation by chelating iron.

Disruption of Homologous Recombination
Recent studies have revealed that VLX600 also disrupts the homologous recombination (HR)

DNA repair pathway.[3] This activity is linked to its iron chelation properties, as it inhibits the

function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A.[3] Inhibition

of KDMs leads to altered histone methylation states, which in turn impairs the recruitment of
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key HR proteins like RAD51 to sites of DNA double-strand breaks. This disruption of DNA

repair sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.
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VLX600 disrupts homologous recombination by inhibiting KDMs.

Modulation of the mTOR Signaling Pathway
VLX600 has been shown to inhibit the phosphorylation of downstream effectors of the mTOR

signaling pathway, namely 4EBP1 and p70S6K.[1] This inhibition is independent of HIF-1α. The

mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition

by VLX600 contributes to the compound's anti-cancer activity.

Quantitative Data
The anti-cancer activity of VLX600 has been quantified in various cancer cell lines. The half-

maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

Table 2: In Vitro Cytotoxicity of VLX600 in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Reference

HCT116 Colon Carcinoma
~6 (in 3D

microtissues)
[1]

OVCAR-8 Ovarian Cancer

Not specified,

synergistic with

olaparib

[3]

PEO14 Ovarian Cancer

Not specified,

synergistic with

olaparib

[3]

OV90 Ovarian Cancer

Not specified,

synergistic with

olaparib

[3]

Table 3: Preclinical and Clinical Dosage Information
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Study Type Model Dosage Route Schedule Reference

Preclinical

HCT116 &

HT29

xenografts in

NMRI mice

~16 mg/kg i.v. b.i.d, 5 days [1]

Phase I

Clinical Trial

Patients with

refractory

advanced

solid tumors

10, 20, 40,

80, 160, and

210 mg

i.v. infusion

Days 1, 8,

and 15 of

each 28-day

cycle

[4]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

biological activity of VLX600.

Cell Viability and Cytotoxicity Assay (ATP Measurement)
This protocol is adapted from a method used to evaluate the cytotoxicity of VLX600 in cell

culture.[3]

Objective: To determine the effect of VLX600 on the viability of cancer cells by measuring

intracellular ATP levels.

Materials:

Cancer cell line of interest (e.g., HCT116)

96-well opaque-walled assay plates

Cell culture medium

VLX600 stock solution (in DMSO)

ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer
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Procedure:

Seed 10,000 cells per well in a 96-well opaque-walled plate in 100 µL of cell culture medium.

Incubate the plate for 24 hours to allow cells to adhere.

Prepare serial dilutions of VLX600 in cell culture medium.

Remove the medium from the wells and add 100 µL of the VLX600 dilutions to the respective

wells. Include vehicle control wells (medium with DMSO).

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

Equilibrate the plate to room temperature for approximately 30 minutes.

Prepare the ATP assay reagent according to the manufacturer's instructions.

Add 100 µL of the ATP assay reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of mTOR Pathway Proteins
This protocol outlines the general procedure for analyzing the phosphorylation status of mTOR

pathway proteins.

Objective: To assess the effect of VLX600 on the phosphorylation of mTOR, 4EBP1, and

p70S6K.

Materials:

Cancer cell line of interest
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VLX600

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-4EBP1, anti-

4EBP1, anti-phospho-p70S6K, anti-p70S6K, and a loading control like anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Plate cells and treat with VLX600 at the desired concentrations and for the specified time.

Lyse the cells with ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize to the total protein and loading control.

Homologous Recombination (HR) Assay (DR-GFP
Reporter Assay)
This protocol is based on the use of a DR-GFP reporter cell line to measure HR efficiency.[2]

Objective: To determine if VLX600 inhibits homologous recombination repair.

Materials:

OVCAR-8-DR-GFP cells (or other suitable DR-GFP reporter cell line)

I-SceI expression plasmid

Transfection reagent

VLX600

Flow cytometer

Procedure:

Transfect the OVCAR-8-DR-GFP cells with the I-SceI expression plasmid to induce a

double-strand break in the DR-GFP reporter construct.

Plate the transfected cells and allow them to adhere for 2 hours.

Treat the cells with various concentrations of VLX600 or vehicle control.

Incubate the cells for 72 hours in the continued presence of VLX600.

Harvest the cells and analyze for GFP expression by flow cytometry.

The percentage of GFP-positive cells is indicative of successful HR repair.

Express the results as a percentage of the vehicle-treated control.
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In Vitro Histone Demethylase (KDM) Activity Assay
This protocol is for measuring the enzymatic activity of a histone demethylase in the presence

of VLX600.[1]

Objective: To determine if VLX600 directly inhibits the activity of histone lysine demethylases.

Materials:

Purified recombinant KDM4A (or other KDM)

H3K9me3 peptide substrate

VLX600

Assay buffer

FeCl₂

α-ketoglutarate

Ascorbic acid

Histone demethylase activity assay kit (e.g., Succinate-Glo™ JmjC

Demethylase/Hydroxylase Assay)

Luminometer

Procedure:

Prepare a reaction mixture containing the purified KDM4A enzyme, H3K9me3 peptide

substrate, α-ketoglutarate, ascorbic acid, and FeCl₂ in the assay buffer.

Add VLX600 at various concentrations to the reaction mixture. Include a no-inhibitor control.

Initiate the demethylase reaction according to the kit manufacturer's instructions and

incubate for the recommended time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1683838?utm_src=pdf-body
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-20-1099/3028990/1535-7163_mct-20-1099v1.pdf
https://www.benchchem.com/product/b1683838?utm_src=pdf-body
https://www.benchchem.com/product/b1683838?utm_src=pdf-body
https://www.benchchem.com/product/b1683838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop the reaction and measure the product formation (e.g., succinate) using the detection

reagent provided in the kit.

Measure the luminescent signal using a luminometer.

Calculate the percent KDM4A activity relative to the no-inhibitor control.

Conclusion
VLX600 is a promising anti-cancer agent with a novel mechanism of action that targets the

metabolic vulnerabilities of cancer cells. Its ability to chelate iron, inhibit oxidative

phosphorylation, and disrupt DNA repair pathways provides a multi-pronged attack on tumor

growth and survival. The quantitative data and experimental protocols provided in this guide

offer a solid foundation for further research and development of VLX600 as a potential

therapeutic for a range of cancers. The unique properties of VLX600, particularly its efficacy in

metabolically compromised tumor microenvironments, suggest its potential for use in

combination with other anti-cancer therapies to overcome drug resistance and improve patient

outcomes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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